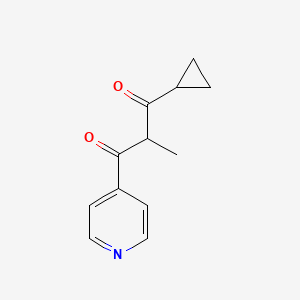
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Methoxylation: Adding a methoxy group to the benzene ring.
Fluorination: Introducing a fluorine atom to the benzene ring.
Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .
Análisis De Reacciones Químicas
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .
Aplicaciones Científicas De Investigación
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .
Comparación Con Compuestos Similares
Similar compounds include:
- 2-Fluoro-5-methoxybenzenesulfonyl chloride
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Propiedades
Fórmula molecular |
C7H5ClFNO5S |
|---|---|
Peso molecular |
269.64 g/mol |
Nombre IUPAC |
4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3 |
Clave InChI |
DSFQYTSRQCMGGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


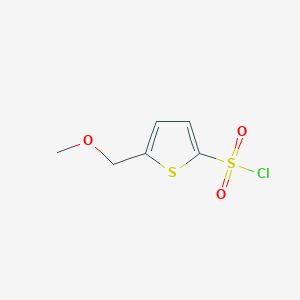
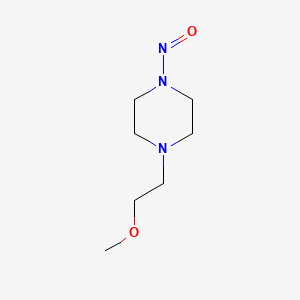
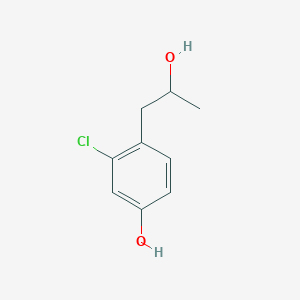
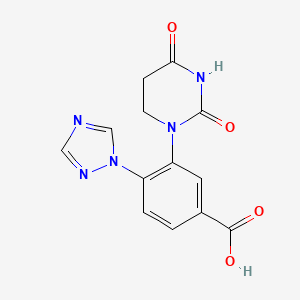
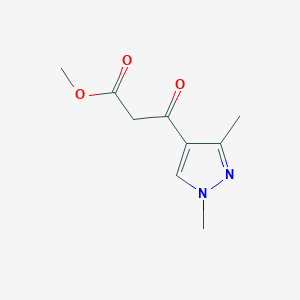

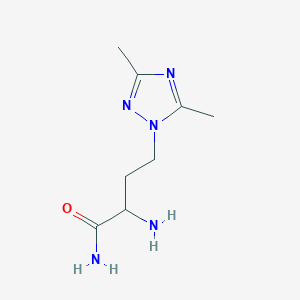
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
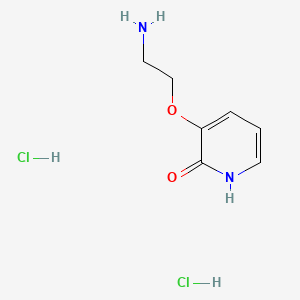
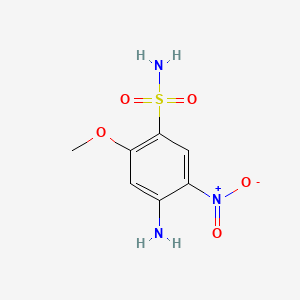

![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
